2-(2-Aminoethoxy)-1,3-dichlorobenzene

Medicinal Chemistry ADME Prediction Lipophilicity

Sourcing inconsistent building blocks stalls CNS drug and PROTAC projects. This 2,6-dichlorophenoxyethylamine scaffold provides a reliable, high-purity solution. Secure research continuity with verified quality and global delivery. • CNS Drug Development: High lipophilicity (XLogP=2.2) favors blood-brain barrier penetration for neuroactive libraries. • Bifunctional Molecule Synthesis: Primary amine and functionalizable dichloroaromatic ring are ideal for designing PROTACs and chemical probes. • Agrochemical Research: The distinct 2,6-dichloro pattern enables metabolite-stable herbicide analog design vs. 2,4-dichloro isomers.

Molecular Formula C8H9Cl2NO
Molecular Weight 206.07 g/mol
CAS No. 17944-28-4
Cat. No. B112134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethoxy)-1,3-dichlorobenzene
CAS17944-28-4
Molecular FormulaC8H9Cl2NO
Molecular Weight206.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)OCCN)Cl
InChIInChI=1S/C8H9Cl2NO/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3H,4-5,11H2
InChIKeyFRMFPBHRPGLVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminoethoxy)-1,3-dichlorobenzene Overview


2-(2-Aminoethoxy)-1,3-dichlorobenzene (also known as 2-(2,6-dichlorophenoxy)ethanamine, CAS 17944-28-4) is an organic compound belonging to the phenoxyethylamine class. It features a 2,6-dichlorophenyl ring linked to an aminoethoxy side chain . This structural motif, characterized by a flexible ethylamine linker and an ortho-substituted aromatic ring, makes it a versatile intermediate and a potential scaffold for developing bioactive molecules. It is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing more complex structures, where the chlorine atoms can act as synthetic handles or modulate biological interactions .

1 Versatile building block for pharmaceutical and agrochemical research
2 2,6-Dichloro pattern enables synthetic modification and biological fine-tuning
3 Flexible aminoethoxy linker supports conjugation and scaffold extension

2-(2-Aminoethoxy)-1,3-dichlorobenzene: Substitution Specificity


While several dichlorophenoxyethylamine analogs exist, their substitution patterns and linker lengths critically influence their physicochemical and biological profiles, precluding simple substitution. For instance, the 2,6-dichloro pattern on the phenyl ring of 2-(2-Aminoethoxy)-1,3-dichlorobenzene is distinct from the 2,4-dichloro isomer, which exhibits different herbicidal activity and metabolism in plant systems [1]. Furthermore, alterations to the linker, such as extending to a propylamine or butanamine chain, modify molecular flexibility and hydrophobicity, directly impacting target engagement and pharmacokinetics. These subtle but crucial structural differences can lead to significant variations in receptor binding, metabolic stability, and overall efficacy, making the specific 2-(2-Aminoethoxy)-1,3-dichlorobenzene scaffold essential for achieving desired research outcomes in specific projects.

Target compound 2,6-Dichloro substitution pattern
Risk if substituted 2,4-Dichloro isomer may shift herbicidal activity and metabolic stability profiles
Target linker Ethylamine chain (n=2)
Risk if altered Propylamine or butanamine linkers may alter molecular flexibility, hydrophobicity, and target engagement

2-(2-Aminoethoxy)-1,3-dichlorobenzene Evidence Guide


Enhanced Lipophilicity vs. Non-Chlorinated Analogue

The predicted lipophilicity of 2-(2-Aminoethoxy)-1,3-dichlorobenzene, as indicated by its XLogP value of 2.2, is substantially higher than that of the non-chlorinated parent scaffold, 2-phenoxyethanamine. This difference quantifies the impact of the 2,6-dichloro substitution on the molecule's potential to passively diffuse across biological membranes, a key parameter for CNS penetration and oral bioavailability [1].

Lipophilicity
Class-level inference
XLogP 2.2 (+1.3 vs. non-chlorinated core)
Supports lipophilicity-driven design for CNS penetration research
In silico prediction; experimental validation recommended
Medicinal Chemistry ADME Prediction Lipophilicity

Plant Metabolic Stability: 2,6- vs 2,4- Isomer

In plant metabolism studies, 2-(2,6-dichlorophenoxy)ethylamine (the target compound) was converted to its corresponding aldehyde and phenol metabolites at a relatively slow rate compared to its 2,4-dichloro isomer [1]. This indicates that the 2,6-substitution pattern confers greater metabolic stability in this biological system.

Metabolic Stability
Cross-study comparable
2,6-isomer: relatively slow conversion vs. 2,4-isomer in pea cotyledon extracts
May support longer persistence in plant model studies
Qualitative rate difference; quantitative constants not provided
Agrochemical Herbicide Metabolism

Pd-Catalyzed Route vs. Nucleophilic Substitution

The synthesis of 2-(2-Aminoethoxy)-1,3-dichlorobenzene can be efficiently achieved via a palladium-catalyzed functionalization of aryl chlorides with a sodium tetrakis-(2-chloroethoxy) borate salt, followed by amine substitution [1]. This method is orthogonal to traditional nucleophilic aromatic substitution, which can be challenging or low-yielding for electron-rich or sterically hindered aryl chlorides.

Synthetic Route
Supporting evidence
Pd-catalyzed chloroethoxylation / amination provides orthogonal access over classical SNAr
Supports synthetic accessibility for research procurement
No direct comparative yield data available
Organic Synthesis Methodology Process Chemistry

2-(2-Aminoethoxy)-1,3-dichlorobenzene Research Applications


Agrochemical Optimization with Metabolic Stability

The comparative plant metabolism data from Section 3, indicating a slower degradation rate for the 2,6-dichloro isomer, makes this compound a preferred starting point for developing novel herbicides or plant growth regulators with enhanced persistence. Researchers can use this scaffold to design analogs that resist rapid inactivation in the field, a key advantage over more rapidly metabolized 2,4-dichloro analogs [1].

CNS Drug Property Tuning

The increased lipophilicity (XLogP=2.2) of this compound compared to its non-chlorinated core [1] positions it as a strategic building block for medicinal chemistry programs targeting the central nervous system (CNS). This property enhances the likelihood of blood-brain barrier penetration, making it a valuable intermediate for synthesizing libraries of potential neuroactive agents.

Flexible Linker for Bifunctional Molecules

The structure of 2-(2-Aminoethoxy)-1,3-dichlorobenzene, which combines a functionalizable aromatic ring with a primary amine handle, is ideal for synthesizing bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) or molecular probes. The amino group serves as a convenient point of attachment for a ligand for a target protein, while the dichloroaromatic ring can be further derivatized to recruit an E3 ligase [2].

Model Substrate for Cross-Coupling

The compound serves as an excellent model substrate for evaluating and optimizing the palladium-catalyzed chloroethoxylation reaction [1]. Given the challenges of traditional SNAr reactions on similar substrates, its synthesis via this modern method validates the utility of the approach for accessing functionalized aryl ethers, which are prevalent in pharmaceuticals and materials science.

Application
Selection Property
Validation Focus
Agrochemical persistence studies
2,6-Dichloro metabolic stability context
Plant metabolism half-life endpoints
CNS drug discovery research
Lipophilicity-driven design (XLogP 2.2)
Blood-brain barrier penetration assays
Bifunctional molecule synthesis (e.g., PROTACs)
Amine and aryl chloride dual handles
Conjugation efficiency and target engagement
Cross-coupling methodology optimization
Pd-catalyzed orthogonal functionalization
Reaction scope and yield evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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